molecular formula C15H19NO3 B2584763 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid CAS No. 298215-29-9

4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid

Cat. No.: B2584763
CAS No.: 298215-29-9
M. Wt: 261.321
InChI Key: SPOJFHITRUIZEG-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid is a chemical compound that belongs to the class of pyrrolidinophenones

Preparation Methods

The synthesis of 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid typically involves the reaction of 4-methylbenzaldehyde with pyrrolidine and a suitable ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization or chromatography .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound .

Properties

IUPAC Name

4-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-4-6-12(7-5-11)14(17)10-13(15(18)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOJFHITRUIZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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